Y-33075

Overview

Description

Y-39983 is a selective Rho-associated coiled coil-forming protein kinase inhibitor. It is derived from Y-27632 and is known for its potent inhibition of Rho-associated protein kinase. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of glaucoma and ocular hypertension .

Mechanism of Action

Target of Action

The primary target of Y-33075 is Rho-associated kinase 2 (ROCK2) . ROCK2 plays a significant role in the activation of hepatic stellate cells (HSC), which are key profibrotic and contractile cells contributing to the development of chronic liver disease .

Mode of Action

This compound acts as a selective inhibitor of ROCK2 . It blocks the phosphorylation of the myosin light chain (MLC), inhibiting stress fiber assembly and cell contraction . This compound also inhibits protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII) more potently than Y-27632 .

Biochemical Pathways

The inhibition of ROCK2 by this compound affects the Rho/ROCK pathway , which is involved in various cellular functions, including contraction, motility, proliferation, and apoptosis . By blocking the phosphorylation of MLC, this compound disrupts the normal functioning of this pathway, leading to decreased contraction but increased migration in murine and human hepatic stellate cells .

Result of Action

The inhibition of ROCK2 by this compound leads to a significant reduction in contraction, fibrogenesis, and proliferation in activated primary mouse HSC and human HSC line . Interestingly, both this compound and Y-27632 mediated a substantial and unexpected increase in migration of HSC .

Preparation Methods

The synthesis of Y-39983 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods for Y-39983 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Y-39983 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Y-39983 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the role of Rho-associated protein kinase in various biochemical pathways.

Biology: Y-39983 is employed in cell culture studies to investigate its effects on cell morphology, motility, and cytoskeletal rearrangement.

Industry: Y-39983 is used in the development of new therapeutic agents targeting Rho-associated protein kinase.

Comparison with Similar Compounds

Y-39983 is often compared with other Rho-associated protein kinase inhibitors such as Y-27632, ripasudil, and netarsudil. Compared to Y-27632, Y-39983 is more potent in inhibiting Rho-associated protein kinase and promoting neurite outgrowth . Ripasudil and netarsudil are also potent inhibitors, but they have different pharmacokinetic profiles and clinical applications. Y-39983’s uniqueness lies in its high potency and selectivity for Rho-associated protein kinase, making it a valuable tool in both research and therapeutic contexts .

Similar Compounds

- Y-27632

- Ripasudil

- Netarsudil

- AMA0076

Biological Activity

Y-33075 is a non-selective Rho-kinase (ROCK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in liver fibrosis and other fibrotic diseases. This article explores the biological activity of this compound, focusing on its effects on hepatic stellate cells (HSCs), its mechanism of action, and relevant case studies.

Rho-kinase inhibitors like this compound are known to modulate various cellular processes, including contraction, migration, and proliferation. The primary mechanism involves the inhibition of myosin light chain (MLC) phosphorylation, which is crucial for cellular contraction. Studies have shown that this compound significantly reduces p-MLC levels in HSCs, thereby decreasing contraction and fibrogenesis while increasing cellular migration.

Key Findings

- Potency Comparison : this compound exhibits a potency approximately 10 times greater than Y-27632, another ROCK inhibitor, in reducing contraction in activated HSCs. This was demonstrated in both murine and human cell lines (TWNT-4) .

-

Effects on Contraction and Migration :

- At concentrations ranging from 100 nM to 10 μM , this compound effectively decreased contraction in TWNT-4 cells.

- In a wound healing assay, this compound increased migration at concentrations of 100 nM and 1 μM after 4 and 8 hours of incubation, although higher concentrations (10 μM) led to decreased migration after 24 hours .

- Gene Expression Modulation : Treatment with this compound resulted in a significant reduction of collagen type I alpha 1 (Col1a1) gene expression at concentrations as low as 1 μM , indicating its role in modulating fibrogenic processes .

Data Table: Effects of this compound on HSCs

| Concentration (μM) | Effect on Contraction | Effect on Migration | Col1a1 Expression |

|---|---|---|---|

| 0.1 | Decreased | Increased | Not significant |

| 1 | Decreased | Increased | Reduced |

| 10 | Decreased | Decreased | Significant reduction |

Study 1: Impact on Activated HSCs

In a study examining the effects of this compound on activated primary mouse HSCs from FVB/NJ mice, researchers found that treatment led to a marked decrease in contraction and fibrogenesis compared to untreated controls. Additionally, an unexpected increase in cellular migration was noted, suggesting a dual role for this compound in both inhibiting fibrosis and promoting cell movement .

Study 2: Comparative Analysis with Y-27632

Another comparative study highlighted that while both this compound and Y-27632 reduced contraction effectively, only this compound demonstrated significant effects at lower concentrations. This study emphasized the need for further exploration into the clinical applications of this compound as a more effective ROCK inhibitor .

Properties

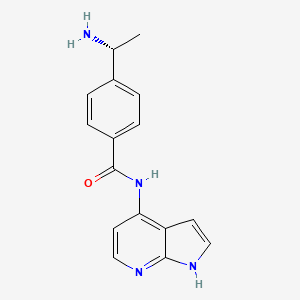

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVBXQAYBIJXRP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173718 | |

| Record name | Y-33075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199433-58-4 | |

| Record name | Y-33075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199433584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y-33075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Y-33075 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00ALI1GAY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.